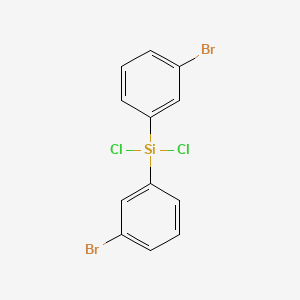

Bis(3-bromophenyl)dichlorosilane

Description

Bis(3-bromophenyl)dichlorosilane is an organosilicon compound with the molecular formula C₁₂H₈Br₂Cl₂Si. It features a central silicon atom bonded to two chlorine atoms and two 3-bromophenyl substituents. The bromine atoms on the aromatic rings enhance electrophilicity at the silicon center, making it reactive in nucleophilic substitution and condensation reactions. This compound is hypothesized to serve as a precursor for silanediols, polymers, or nanomaterials, leveraging its halogenated aromatic groups for tailored reactivity .

Properties

IUPAC Name |

bis(3-bromophenyl)-dichlorosilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2Cl2Si/c13-9-3-1-5-11(7-9)17(15,16)12-6-2-4-10(14)8-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYNPMTVDDPUAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)[Si](C2=CC(=CC=C2)Br)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2Cl2Si | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-bromophenyl)dichlorosilane typically involves the reaction of 3-bromophenylmagnesium bromide with silicon tetrachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction can be represented as follows:

2C6H4BrMgBr+SiCl4→(C6H4Br)2SiCl2+2MgCl2

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Alkoxides, amines, and thiolates are commonly used nucleophiles in substitution reactions.

Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane are typically used to prevent hydrolysis.

Major Products:

Substituted Silanes: Depending on the nucleophile used, the major products can include various substituted silanes such as alkoxysilanes or aminosilanes.

Scientific Research Applications

Bis(3-bromophenyl)dichlorosilane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and polymers.

Biology and Medicine: The compound can be used in the development of silicon-based drugs and diagnostic agents.

Industry: It finds applications in the production of specialty coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism by which Bis(3-bromophenyl)dichlorosilane exerts its effects is primarily through its ability to form stable bonds with other molecules. The silicon atom in the compound can act as a Lewis acid, accepting electron pairs from nucleophiles, leading to the formation of new chemical bonds. This property is exploited in various synthetic and industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Dichlorosilanes

Structural and Electronic Differences

Table 1: Key Structural and Electronic Properties

- Bromine vs. Chlorine Substituents : The 3-bromophenyl groups in the target compound confer stronger electron-withdrawing effects compared to chlorophenyl analogs, increasing the silicon center’s electrophilicity. This enhances its susceptibility to hydrolysis and nucleophilic attack relative to bis(p-chlorophenyl)dichlorosilane .

- Steric Effects: Bulky substituents (e.g., tert-butylphenoxy in bis(2,4,6-tri-tert-butylphenoxy)dichlorosilane) significantly slow hydrolysis, whereas bromophenyl groups likely offer moderate steric hindrance .

Hydrolysis and Stability

Table 2: Hydrolysis Behavior

- The hydrolysis of this compound is expected to proceed rapidly under mild conditions due to the electron-withdrawing bromine atoms, similar to di(1-naphthyl)dichlorosilane. However, its stability may exceed that of bis(p-chlorophenyl)dichlorosilane, which forms contaminated diols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.